molecular formula C12H20N2O2 B1584377 N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide CAS No. 7150-41-6

N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide

Cat. No.: B1584377
CAS No.: 7150-41-6
M. Wt: 224.3 g/mol
InChI Key: YQCFXPARMSSRRK-UHFFFAOYSA-N
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Description

“N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide” is a chemical compound with the CAS Number 7150-41-6 . It is manufactured by Angene International Limited .


Synthesis Analysis

The synthesis of “this compound” involves several precursors including Acrylic acid (CAS#:79-10-7), 1,6-Diisocyanat (CAS#:822-06-0), 1,6-Hexanediamine (CAS#:124-09-4), and Acrylyl chloride (CAS#:814-68-6) . The exact synthesis process is not provided in the search results.


Molecular Structure Analysis

The molecular formula of “this compound” is C12H20N2O2 . It has a molecular weight of 224.29900 . The exact molecular structure is not provided in the search results.


Physical and Chemical Properties Analysis

“this compound” has a density of 0.98 g/cm3 . It has a boiling point of 481.5ºC at 760mmHg . The melting point is 134-137ºC . The flash point is 194.9ºC .

Scientific Research Applications

Synthesis and Catalytic Applications

Palladium-Catalyzed Intermolecular C-H Amination : The compound N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide is involved in a reaction where C-H amination of N-aryl benzamides with O-benzoyl hydroxylamines is achieved using either Pd(II) or Pd(0) catalysts. This reaction provides a new pathway for the convergent synthesis of tertiary and secondary arylalkyl amines starting from benzoic acids (Yoo et al., 2011).

Enaminones as Building Blocks : Enaminones, to which this compound belongs, are used as key intermediates in the synthesis of a variety of compounds with potential antitumor and antimicrobial activities. For instance, reactions with active methylene compounds yield substituted pyridine derivatives. Moreover, these enaminones are used to synthesize bipyrazoles and pyrazolylisoxazoles, among other heterocyclic compounds, demonstrating their versatility in drug synthesis (Riyadh, 2011).

Biomimetic and Material Applications

Development of Biomimetic Nano-Hydroxyapatite/Polyamide Composites : this compound is relevant in the fabrication of biomimetic composites. Acicular nano-hydroxyapatite (n-HA) combined with polyamide, like poly hexamethylene adipamide, creates composites with characteristics resembling natural bone. The synthesized n-HA crystals in these composites closely mimic the size, phase composition, and crystal structure of bone apatite (Wang et al., 2002).

Electropolymerization and Sensor Applications

Electropolymerizable Monomer for Label-Free Electrochemical Immunosensors : A derivative of this compound was designed as an electropolymerizable monomer for use in label-free electrochemical immunosensors. This monomer contains functional groups for electropolymerization, transduction, and bioreception, making it integral in the development of highly sensitive and reagentless environmental monitors (Tran et al., 2012).

Corrosion Inhibition

Benzothiazole Derivatives as Corrosion Inhibitors : Certain benzothiazole derivatives, in which this compound could be a precursor or analog, demonstrate a remarkable ability to inhibit steel corrosion in acidic environments. These compounds can adhere to surfaces through both physical and chemical interactions, providing extra stability and efficient corrosion inhibition (Hu et al., 2016).

Properties

IUPAC Name

N-[6-(prop-2-enoylamino)hexyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-3-11(15)13-9-7-5-6-8-10-14-12(16)4-2/h3-4H,1-2,5-10H2,(H,13,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCFXPARMSSRRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCCCCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60991945
Record name N,N'-(Hexane-1,6-diyl)di(prop-2-enimidic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7150-41-6
Record name NSC70085
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70085
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N'-(Hexane-1,6-diyl)di(prop-2-enimidic acid)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60991945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,6-Hexamethylenebisacrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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